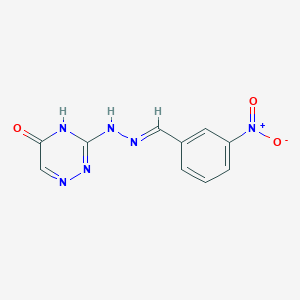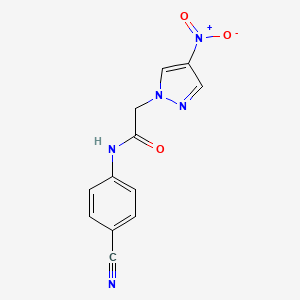
3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as NTAH, is a chemical compound that has been widely studied for its potential applications in various fields of science. NTAH is a hydrazone derivative of 3-nitrobenzaldehyde, which is synthesized through a simple reaction between 3-nitrobenzaldehyde and triazine hydrazide.
Wissenschaftliche Forschungsanwendungen
3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential as an anti-inflammatory and anti-viral agent.
In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound exhibits strong fluorescence emission in the presence of these metal ions, making it a useful tool for studying metal ion homeostasis in living cells.
In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery. This compound has been shown to be an effective ligand for the synthesis of MOFs with high surface area and tunable pore size.
Wirkmechanismus
The mechanism of action of 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and metal ion sensing. In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is its ease of synthesis and availability. This compound can be synthesized using simple and inexpensive reagents, making it an attractive compound for use in laboratory experiments. Another advantage of this compound is its versatility, as it can be used for a wide range of applications, including medicinal chemistry, biochemistry, and materials science.
One limitation of this compound is its poor solubility in water, which can limit its use in some applications. This compound also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One area of research is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of research is the development of this compound-based sensors for the detection of metal ions in living cells. Additionally, the use of this compound as a precursor for the synthesis of MOFs with specific properties and applications is an area of active research.
Synthesemethoden
The synthesis of 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a straightforward process that involves the reaction between 3-nitrobenzaldehyde and triazine hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, and typically takes several hours to complete. The resulting product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Eigenschaften
IUPAC Name |
3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O3/c17-9-6-12-15-10(13-9)14-11-5-7-2-1-3-8(4-7)16(18)19/h1-6H,(H2,13,14,15,17)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFCWOZDPVRWST-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5977831.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977832.png)
![7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977834.png)
![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5977856.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5977866.png)

![3-benzyl-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5977879.png)
![2-{[1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5977892.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5977905.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5977906.png)


![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5977926.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5977937.png)